Bienvenue dans la boutique en ligne BenchChem!

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine

Functional group differentiation Nitrosamine risk assessment Impurity profiling

Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine (CAS 1385018‑57‑4) is a synthetic secondary amine composed of two 7‑methoxynaphthalene pharmacophores bridged by an ethylamine backbone [REFS‑1]. It is catalogued as Agomelatine Impurity 15 in regulatory submissions and is a process‑related dimeric impurity of the melatonergic antidepressant agomelatine [REFS‑2].

Molecular Formula C26H27NO2
Molecular Weight 385.507
CAS No. 1385018-57-4
Cat. No. B569494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-(7-methoxynaphthalen-1-yl)ethyl)amine
CAS1385018-57-4
Molecular FormulaC26H27NO2
Molecular Weight385.507
Structural Identifiers
SMILESCOC1=CC2=C(C=CC=C2CCNCCC3=CC=CC4=C3C=C(C=C4)OC)C=C1
InChIInChI=1S/C26H27NO2/c1-28-23-11-9-19-5-3-7-21(25(19)17-23)13-15-27-16-14-22-8-4-6-20-10-12-24(29-2)18-26(20)22/h3-12,17-18,27H,13-16H2,1-2H3
InChIKeyGZKUEBDMUQNUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine (CAS 1385018‑57‑4): Procurement‑Grade Identity, Regulatory Classification, and Physicochemical Baseline


Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine (CAS 1385018‑57‑4) is a synthetic secondary amine composed of two 7‑methoxynaphthalene pharmacophores bridged by an ethylamine backbone [REFS‑1]. It is catalogued as Agomelatine Impurity 15 in regulatory submissions and is a process‑related dimeric impurity of the melatonergic antidepressant agomelatine [REFS‑2]. The free base has a molecular formula of C₂₆H₂₇NO₂ (MW 385.5 g mol⁻¹) and a calculated logP of 5.78, indicating substantially higher lipophilicity than agomelatine itself (MW 243.3, logP ∼2.3) [REFS‑3][REFS‑4]. The compound is supplied as a fully characterized reference standard with compliant analytical data packages (COA, NMR, HPLC, MS) and is intended for analytical method development, method validation (AMV), and quality‑control (QC) use during ANDA filing or commercial production of agomelatine [REFS‑2].

Why Agomelatine Impurity 15 (CAS 1385018‑57‑4) Cannot Be Replaced by Other Dimeric Agomelatine Impurities in Regulated Analytical Workflows


Agomelatine dimer impurities are not analytically interchangeable. Impurity 15 (CAS 1385018‑57‑4) is the only secondary amine in the agomelatine dimer family, whereas Agomelatine Dimer Acetamide (Impurity 3, CAS 1385018‑58‑5) is a tertiary amide and Agomelatine Dimer Urea (Impurity 4, CAS 185421‑27‑6) is a urea [REFS‑1]. This single functional‑group difference creates an orthogonal reactivity profile: the secondary amine can form N‑nitroso derivatives, a genotoxic impurity class now under mandatory regulatory surveillance (EMA, USP, Health Canada) [REFS‑2]. Substituting Impurity 15 with the acetamide or urea dimer forfeits the ability to monitor this specific nitrosamine‑risk pathway. Moreover, Impurity 15 exhibits distinct chromatographic retention, a higher chromatographic response factor at 230 nm, and a unique mass‑spectrometric fragmentation pattern, meaning that quantitative HPLC or LC‑MS/MS methods validated for Impurity 15 cannot be assumed valid for other dimer impurities [REFS‑3][REFS‑4]. In procurement terms, selecting the correct impurity reference standard is a binary compliance decision: using an incorrect dimer can lead to failing regulatory audits, delayed ANDA approval, or batch rejection under pharmacopeial impurity thresholds [REFS‑5].

Product‑Specific Quantitative Evidence Guide for Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine (CAS 1385018‑57‑4): Comparator‑Anchored Differentiation Data


Unique Free Secondary Amine Functionality vs. Acetamide‑ and Urea‑Linked Agomelatine Dimers

Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine is the sole agomelatine dimer that exists as a free secondary amine. The closest structural comparators—Agomelatine Dimer Acetamide (Impurity 3, CAS 1385018‑58‑5) and Agomelatine Dimer Urea (Impurity 4, CAS 185421‑27‑6)—are an N,N‑disubstituted acetamide and a urea, respectively [REFS‑1]. The secondary amine is susceptible to N‑nitrosation under nitrosating conditions encountered in drug‑product manufacture, giving N‑nitroso‑bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine, for which a Health Canada acceptable intake limit of 100 ng/day has been proposed [REFS‑2][REFS‑3]. Neither the acetamide nor the urea dimer can generate the analogous N‑nitroso species, making Impurity 15 the only member of the series capable of serving as a nitrosamine precursor marker in forced degradation studies.

Functional group differentiation Nitrosamine risk assessment Impurity profiling

Validated RP‑HPLC Method Sensitivity and Reproducibility for Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine

A dedicated RP‑HPLC method for the agomelatine dimer (of which bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine is the free‑base form) has been fully validated and published in the Journal of Pharmaceutical Analysis [REFS‑1]. Using a Diamonsil C18 column and methanol‑water gradient elution with detection at 230 nm, the method achieved a limit of detection (S/N = 3) of 0.4 ng and a limit of quantification (S/N = 10) of 1.2 ng. System precision RSD was 1.0% (n = 6) and method reproducibility RSD was 0.96% (n = 6). These values provide a validated, quantitative benchmark for impurity control. In contrast, the UHPLC method published by Plachká et al. for agomelatine impurities reported LOQ values in the low‑ng range but did not specifically validate this dimer impurity [REFS‑2].

HPLC method validation Limit of detection System reproducibility

Optimized Synthesis Yield and Purity vs. Alternative Agomelatine Dimer Synthesis Routes

The published synthesis of the agomelatine dimer (bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine or its immediate derivatives) reports a yield of 75% and a final chromatographic purity of 99.2% as determined by the validated HPLC method [REFS‑1]. By comparison, Agomelatine Dimer Urea (Impurity 4) is typically listed by BOC Sciences with purity >95% and synthesized via a urea‑coupling route that lacks published yield and purity optimization data comparable to the 75%/99.2% benchmark [REFS‑2]. The free‑base Impurity 15 is also an intermediate en route to Agomelatine Dimer Acetamide (Impurity 3), meaning that procurement of Impurity 15 provides synthetic versatility that the end‑product acetamide does not [REFS‑3].

Synthesis efficiency Chromatographic purity Industrial scalability

Physicochemical Property Differentiation: Molecular Weight and Lipophilicity vs. Agomelatine API and Monomeric Impurities

Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine (MW 385.5, logP 5.78) is a substantially larger and more lipophilic molecule than agomelatine (MW 243.3, logP ∼2.3) and the monomeric Agomelatine Desacetyl Impurity 5 (MW 215.3, logP ∼2.8) [REFS‑1][REFS‑2]. The calculated logP difference of Δ 3.48 (Impurity 15 vs. agomelatine) and the molecular‑weight increase of 142 Da predict significantly longer reversed‑phase retention and altered liquid‑liquid extraction behavior. In a validated UHPSFC method, agomelatine eluted within 4.1 min total run time, while higher‑molecular‑weight impurities required gradient elution to 96% organic modifier, reflecting their greater hydrophobicity [REFS‑3]. These property differences directly impact analytical method development: a method that resolves agomelatine from its monomeric impurities will not necessarily resolve the dimeric Impurity 15, necessitating a dedicated reference standard.

Lipophilicity Chromatographic retention Extraction recovery

Regulatory Impurity Threshold Compliance: Single‑Impurity Limit and Quantitative Control Benchmark

Agomelatine USP‑grade API specifications require a single impurity limit of NMT 0.1% and a total impurity limit of NMT 0.5% [REFS‑1]. The validated HPLC method for bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine achieved an LOQ of 1.2 ng [REFS‑2]. At the typical agomelatine tablet strength of 25 mg, 0.1% corresponds to 25 μg of impurity per tablet, which is far above the method LOQ, confirming that the published method is fit‑for‑purpose for pharmacopeial limit testing. Generic impurity methods (e.g., the Plachká et al. UHPLC method) reported LOQ values that would also satisfy this limit but without the specific validation for this dimer impurity [REFS‑3], increasing regulatory risk during method‑transfer audits.

Pharmacopeial impurity limits USP monograph Batch release testing

Best Research and Industrial Application Scenarios for Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine (CAS 1385018‑57‑4): Where the Evidence Supports Procurement Priority


Nitrosamine Risk Assessment and Forced Degradation Studies in Agomelatine Drug Products

Laboratories implementing ICH M7‑compliant nitrosamine control strategies require a certified reference standard of the secondary amine that is the direct precursor of the N‑nitroso agomelatine impurity. Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine is the only agomelatine dimer with a free secondary amine and is confirmed to form the regulated N‑nitroso derivative (N‑Nitroso Agomelatine Impurity 8) [REFS‑1]. Using this standard enables spike‑and‑recovery experiments in forced degradation studies under nitrosating conditions, quantification of the nitrosamine precursor in drug substance, and establishment of purge factors in manufacturing process risk assessments [REFS‑2].

HPLC/UHPLC Method Development and System Suitability Testing for Agomelatine Impurity Profiling

The validated RP‑HPLC method for the agomelatine dimer (LOD 0.4 ng, LOQ 1.2 ng, reproducibility RSD 0.96%) provides a published performance benchmark that method‑development groups can use for system suitability testing [REFS‑3]. Because the dimer impurity’s high logP (5.78) demands gradient elution to 96% organic modifier—distinct from the elution window of agomelatine and monomeric impurities—this standard serves as the critical late‑eluting marker for assessing column selectivity and gradient robustness in both UHPLC and UHPSFC impurity profiling methods [REFS‑4].

Synthetic Route Optimization and Quality Control of Agomelatine Dimer Acetamide Production

Bis(2‑(7‑methoxynaphthalen‑1‑yl)ethyl)amine is the direct synthetic intermediate for Agomelatine Dimer Acetamide (Impurity 3, CAS 1385018‑58‑5), making it indispensable for laboratories developing or scaling up agomelatine impurity synthesis [REFS‑5]. The published synthesis achieving 75% yield and 99.2% purity provides a benchmark for process optimisation, and procurement of the high‑purity free‑base amine allows in‑process monitoring by HPLC during acetamide‑formation steps [REFS‑3].

Pharmacopeial Compliance Batch Release Testing for Generic Agomelatine ANDA Filings

USP‑grade agomelatine requires single‑impurity levels ≤0.1% [REFS‑6]. The dedicated LOQ of 1.2 ng for Impurity 15 corresponds to a method capability ratio >20,000 relative to the 0.1% threshold at a 25 mg tablet strength, demonstrating robust suitability for pharmacopeial limit testing [REFS‑3]. Procuring this fully characterized standard with regulatory‑compliant data packages (COA, NMR, HPLC, MS) directly supports ANDA filing requirements for impurity identification, qualification, and control [REFS‑7].

Quote Request

Request a Quote for Bis(2-(7-methoxynaphthalen-1-yl)ethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.